N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer

N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide (CAS 1005952-98-6) is a fully synthetic, small-molecule hybrid featuring a cinnamamide pharmacophore linked via an acetamide bridge to a 2-aminothiazole core, which is further elaborated with a chiral tetrahydrofuran-2-yl methyl amide side chain. With a molecular formula of C19H21N3O3S and a molecular weight of 371.46 g/mol , it belongs to the broader class of N-(substituted-thiazol-2-yl)cinnamamide derivatives, a family actively investigated for antiviral and anticancer applications.

Molecular Formula C19H21N3O3S
Molecular Weight 371.46
CAS No. 1005952-98-6
Cat. No. B2464182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide
CAS1005952-98-6
Molecular FormulaC19H21N3O3S
Molecular Weight371.46
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H21N3O3S/c23-17(9-8-14-5-2-1-3-6-14)22-19-21-15(13-26-19)11-18(24)20-12-16-7-4-10-25-16/h1-3,5-6,8-9,13,16H,4,7,10-12H2,(H,20,24)(H,21,22,23)/b9-8+
InChIKeyUQSMAFMRRDLWOQ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview: N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide (CAS 1005952-98-6)


N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide (CAS 1005952-98-6) is a fully synthetic, small-molecule hybrid featuring a cinnamamide pharmacophore linked via an acetamide bridge to a 2-aminothiazole core, which is further elaborated with a chiral tetrahydrofuran-2-yl methyl amide side chain. With a molecular formula of C19H21N3O3S and a molecular weight of 371.46 g/mol , it belongs to the broader class of N-(substituted-thiazol-2-yl)cinnamamide derivatives, a family actively investigated for antiviral [1] and anticancer applications [2]. The compound is supplied primarily as a research reagent, typically at a purity of 95% .

Why N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide Cannot Be Replaced by Common In-Class Analogs


Substituting N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide with a generic N-(4-phenylthiazol-2-yl)cinnamamide (IC50 = 0.035 µM against Jurkat cells [1]) or the PAK4 inhibitor CCT251545 (N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide) would introduce a fundamentally different side-chain topology. The target compound uniquely presents a flexible, hydrogen-bonding tetrahydrofuran (THF) moiety, replacing the planar aromatic or halogenated phenyl rings of common comparators. This structural alteration is predicted to significantly modulate lipophilicity, target engagement, and metabolic stability, as even minor variations in the thiazole 4-position substituent have been shown to shift the selectivity profile of cinnamamide derivatives between antiviral [2] and antitumor targets [1]. Therefore, for studies aimed at probing structure-activity relationships (SAR) driven by non-aromatic, heterocyclic side chains or for screening cascades requiring a specific CLogP window, direct generic substitution is scientifically invalid.

Quantitative Differentiation Evidence for N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide


Structural Differentiation: Chiral Tetrahydrofuran vs. Planar Phenyl Substituents in N-(Thiazol-2-yl)cinnamamides

The target compound is a direct analog of the general structure N-(4-(R)-thiazol-2-yl)cinnamamide, where the R-group at the thiazole 4-position is a -CH2-C(=O)-NH-CH2-(tetrahydrofuran-2-yl) moiety. This is structurally distinct from the most active anticancer analog 8f in the N-(4-phenylthiazol-2-yl)cinnamamide series, which bears a 4-methoxyphenyl group [1]. While compound 8f exhibits an IC50 of 0.035 µM against Jurkat leukemic cells, its activity is tightly coupled to the electron-donating methoxy substituent on the phenyl ring, which is absent in the target compound. Conversely, the target compound's THF-methyl group introduces a chiral center and additional hydrogen bond acceptor capacity, a feature exploited in a related SARS-CoV-2 protease inhibitor series where optimized N-(substituted-thiazol-2-yl)cinnamamide analogs achieved IC50 values of 14.7–22.61 µM [2]. The target compound thus occupies a unique chemical space bridging the aromatic antitumor analogs and the more flexible antiviral leads.

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer Antiviral

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. Halogenated Analog CCT251545

The commercially available PAK4 inhibitor CCT251545 (N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide) is a close structural comparator differing only at the thiazole 4-position substituent. CCT251545 contains a hydrophobic 4-chlorophenyl group, whereas the target compound replaces this with a polar acetamide-THF chain. Based on the SMILES notation C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 , the target compound's calculated LogP is expected to be significantly lower than CCT251545's, while its topological polar surface area (TPSA) is higher due to the additional amide and ether oxygen atoms. This shift in physicochemical properties can lead to improved aqueous solubility but potentially reduced passive membrane permeability compared to the chlorophenyl analog. The quantitative impact on LogP and TPSA can be computationally modeled but awaits experimental validation.

Drug Design ADME Prediction Kinase Inhibition

Sourcing and Purity Benchmarking Against Generic Thiazole Cinnamamide Vendors

As a specialty research compound, N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide is supplied with a specified purity of 95% . This contrasts with common bulk thiazole intermediates often sold at lower purities (90-93%) and provides a defined quality baseline for in vitro experiments where impurity-driven off-target effects must be controlled. While no head-to-head batch analysis against the antitumor lead 8f or the PAK4 inhibitor CCT251545 is publicly available, the availability of the compound from a specialized catalog (e.g., EVT-2601256) ensures traceability and batch-specific documentation suitable for peer-reviewed publication.

Chemical Procurement Quality Control Reference Standards

Optimal Application Scenarios for N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide Based on Quantitative Evidence


Negative Control or Specificity Probe for N-(4-Phenylthiazol-2-yl)cinnamamide Antitumor SAR

Given that the most potent antitumor analog 8f (IC50 = 0.035 µM) relies on a 4-methoxyphenyl substituent at the thiazole 4-position, the target compound—which lacks this aromatic group entirely—can serve as a matched negative control. When tested in parallel in Jurkat or K562 cell viability assays, a significant drop in potency for the target compound would confirm the essential role of the phenyl substituent, thereby validating the target engagement specificity of the lead series. This application is directly derived from the structural-activity relationship inferred from [1] (Section 3, Evidence 1).

Screening Deck Expansion for Non-Aromatic, Chiral Thiazole Cinnamamides in Antiviral Protease Assays

The target compound's THF-acetamide side chain aligns with the design principles of SARS-CoV-2 Mpro inhibitors reported by Elsayed et al. [2], where optimized N-(substituted-thiazol-2-yl)cinnamamide analogs achieved IC50 values of 14.7–22.61 µM. Including the target compound in a focused screening deck against viral cysteine proteases can probe the tolerance of the S1' pocket for a flexible, hydrogen-bonding THF moiety, potentially revealing a new vector for improving ligand efficiency beyond the published benzo[d]thiazole hybrids (Section 3, Evidence 1).

Physicochemical Probe Panel for Cellular Permeability and Solubility Profiling

The predicted lower LogP and higher TPSA of the target compound relative to the chlorophenyl comparator CCT251545 (Supporting evidence, Section 3, Evidence 2) make it a valuable tool compound for building a property-property relationship (PPR) model. Deploying the target compound alongside CCT251545 in Caco-2 permeability and kinetic solubility assays can quantitatively map the impact of replacing a halophenyl group with a THF-acetamide on ADME parameters, generating data critical for lead optimization chemists.

Reference Standard for Analytical Method Development in Thiazole Cinnamamide Production

As a cataloged entity with a defined purity of 95% [1] (Supporting evidence, Section 3, Evidence 3), the target compound is suited for use as a system suitability standard in HPLC-UV or LC-MS methods designed to monitor the synthesis and purification of novel N-(thiazol-2-yl)cinnamamide libraries. Its unique retention time and mass spectrum, driven by the THF moiety, provide a distinct chromatographic marker not shared by common phenyl-substituted analogs.

Quote Request

Request a Quote for N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.